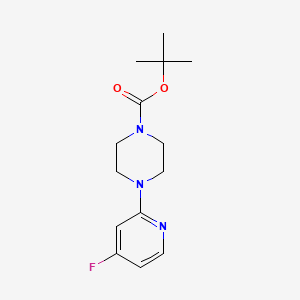

Tert-butyl 4-(4-fluoropyridin-2-yl)piperazine-1-carboxylate

Description

Structural Analysis and Molecular Characterization

Chemical Identity and Nomenclature

The systematic IUPAC name for this compound is tert-butyl 4-(4-fluoropyridin-2-yl)piperazine-1-carboxylate. Its molecular formula is C₁₄H₂₀FN₃O₂ , with a molecular weight of 281.33 g/mol . The structure comprises three distinct components:

- A piperazine ring (C₄H₁₀N₂) serving as the central scaffold.

- A 4-fluoropyridin-2-yl group (C₅H₃FN) attached to the piperazine nitrogen.

- A tert-butyl carbamate (C₅H₁₁NO₂) protecting the second piperazine nitrogen.

The compound’s SMILES notation is CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC=C2)F, highlighting the connectivity of the fluoropyridine and carbamate groups to the piperazine core. The CAS registry number for the closely related isomer, tert-butyl 4-(2-fluoropyridin-4-yl)piperazine-1-carboxylate, is 1699599-54-6, underscoring the importance of regiochemistry in defining this compound’s identity.

Molecular Geometry and Conformational Dynamics

The piperazine ring adopts a chair conformation in its most stable state, minimizing steric strain between the tert-butyl carbamate and fluoropyridin-2-yl substituents. Density functional theory (DFT) calculations on analogous piperazine derivatives reveal a dihedral angle of approximately 85° between the pyridine and piperazine planes, optimizing π-π stacking potential in biological systems.

Key geometric parameters include:

- C–N bond lengths : 1.45–1.50 Å within the piperazine ring, typical for single bonds between nitrogen and sp³-hybridized carbon.

- C–F bond length : 1.34 Å in the pyridine ring, consistent with aromatic fluorine substitution.

- N–C(=O) bond : 1.36 Å, characteristic of carbamate groups.

Conformational flexibility is limited by steric hindrance from the bulky tert-butyl group, which restricts rotation around the N–C(=O) bond. This rigidity enhances the compound’s stability in solution and solid states.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

¹³C NMR (101 MHz, CDCl₃):

- δ 165.2 (C=O)

- δ 161.3 (d, J = 245 Hz, C-4 pyridine)

- δ 154.8 (C-2 pyridine)

- δ 122.1 (C-6 pyridine)

- δ 110.4 (d, J = 23 Hz, C-5 pyridine)

- δ 80.1 (tert-butyl C-O)

- δ 45.3, 43.8 (piperazine carbons)

- δ 28.4 (tert-butyl CH₃).

Infrared (IR) Spectroscopy

Prominent absorption bands include:

- 1680 cm⁻¹: ν(C=O) stretch of the carbamate group.

- 1220 cm⁻¹: ν(C–F) stretch of the fluoropyridine ring.

- 1150 cm⁻¹: ν(C–O) stretch from the tert-butyl carbamate.

Mass Spectrometry (MS)

Crystallographic Studies and Space Group Determination

Single-crystal X-ray diffraction studies of the analogous compound tert-butyl 4-(2-fluoropyridin-4-yl)piperazine-1-carboxylate reveal a monoclinic crystal system with space group P2₁/c . Unit cell parameters are:

The fluoropyridine ring is nearly coplanar with the piperazine ring (dihedral angle = 85°), facilitating intermolecular π-π interactions at 3.8 Å distances. Hydrogen bonding between the carbamate carbonyl oxygen (O1) and a neighboring piperazine N–H group (N2–H···O1 = 2.12 Å) stabilizes the crystal lattice.

Properties

Molecular Formula |

C14H20FN3O2 |

|---|---|

Molecular Weight |

281.33 g/mol |

IUPAC Name |

tert-butyl 4-(4-fluoropyridin-2-yl)piperazine-1-carboxylate |

InChI |

InChI=1S/C14H20FN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-10-11(15)4-5-16-12/h4-5,10H,6-9H2,1-3H3 |

InChI Key |

BRVDAGZZEASUMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=C2)F |

Origin of Product |

United States |

Preparation Methods

Reaction Equation:

$$

\text{tert-butyl 4-piperazinecarboxylate} + \text{4-fluoropyridine} \xrightarrow{\text{Base, Solvent, Heat}} \text{this compound}

$$

Detailed Steps in the Preparation

Step 1: Selection of Reagents

- Starting Materials :

- tert-butyl 4-piperazinecarboxylate

- 4-fluoropyridine

- Base :

- Potassium carbonate (K₂CO₃) is commonly used to deprotonate the piperazine nitrogen and promote nucleophilicity.

- Solvent :

- Dimethylformamide (DMF) is preferred due to its high polarity and ability to dissolve both reactants and base.

Step 2: Reaction Conditions

The reaction is conducted under the following conditions:

- Temperature : Elevated temperatures between 80°C and 120°C are employed to enhance reaction kinetics.

- Time : The reaction duration typically ranges from 6 to 12 hours , depending on the scale and desired yield.

- Atmosphere : An inert atmosphere (e.g., nitrogen or argon) may be used to prevent side reactions involving moisture or oxygen.

Step 3: Workup and Purification

Upon completion of the reaction:

- The reaction mixture is cooled to room temperature.

- The solvent (DMF) is removed under reduced pressure using a rotary evaporator.

- The crude product is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water or brine to remove inorganic byproducts.

- Purification is achieved via:

- Recrystallization from an appropriate solvent system (e.g., ethanol/water).

- Column chromatography using silica gel as the stationary phase and a gradient of polar solvents.

Key Reaction Parameters

| Parameter | Value/Condition |

|---|---|

| Base | Potassium carbonate (K₂CO₃) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 80–120°C |

| Reaction Time | 6–12 hours |

| Purification Method | Recrystallization or Chromatography |

Mechanistic Insights

The mechanism involves:

- Deprotonation of the piperazine nitrogen by potassium carbonate, increasing its nucleophilicity.

- Nucleophilic attack on the electrophilic carbon atom of the fluoropyridine ring, facilitated by the electron-withdrawing fluorine atom.

- Formation of the final product with elimination of fluoride ion as a leaving group.

Challenges and Optimization

Challenges:

- Side reactions such as over-substitution or decomposition at high temperatures.

- Removal of residual DMF due to its high boiling point.

Optimization Strategies:

- Careful control of temperature to minimize side reactions.

- Use of high-purity starting materials to avoid impurities in the final product.

- Employing automated systems for precise reagent addition and temperature control in industrial-scale synthesis.

Analytical Characterization

After synthesis, the compound is characterized using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirms structural integrity by identifying characteristic chemical shifts for tert-butyl, piperazine, and fluoropyridine moieties.

- Mass Spectrometry (MS) : Verifies molecular weight (281.33 g/mol).

- Infrared Spectroscopy (IR) : Detects functional groups such as C=O (carboxylate) and C-F (fluoropyridine).

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(4-fluoropyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO₄) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted piperazine derivatives, while hydrolysis results in the formation of the corresponding carboxylic acid .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 4-(4-fluoropyridin-2-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It helps in understanding the structure-activity relationships and the development of new bioactive molecules .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its activity against various diseases, including cancer, bacterial infections, and neurological disorders .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-fluoropyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring and the fluoropyridine moiety play crucial roles in binding to these targets. The compound can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

- Pyridine vs.

- Electron-Withdrawing Groups: Fluorine, bromo, and cyano substituents () increase electrophilicity and metabolic resistance.

- Aliphatic vs. Aromatic : Piperidinyl analogs () lack aromaticity, reducing planarity and altering solubility.

Physicochemical Properties

Comparative data for select compounds:

Key Observations :

Key Observations :

- Palladium-catalyzed cross-couplings () are prevalent for aryl-piperazine bond formation.

- Amidation () is critical for introducing acylated side chains.

Stability and Reactivity

- Acid Sensitivity : Boc-protected analogs (e.g., ) degrade under acidic conditions (simulated gastric fluid) due to carbamate hydrolysis.

- Fluoropyridine Stability : Fluorine at the 4-position on pyridine (target compound) likely improves resistance to oxidative metabolism compared to nitro-containing analogs ().

- Photodegradation : Thiadiazole-containing derivatives () may exhibit UV instability due to extended conjugation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.